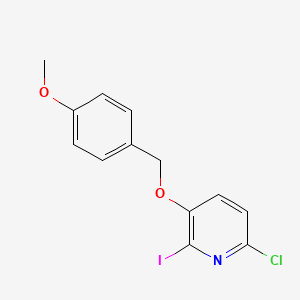
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine
Vue d'ensemble
Description
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is a useful research compound. Its molecular formula is C13H11ClINO2 and its molecular weight is 375.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its applications in antimicrobial and anticancer therapies, among other biological functions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with chlorine and iodine atoms, as well as a methoxybenzyl ether group, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The halogen atoms enhance the compound's reactivity, allowing it to inhibit specific enzymes or disrupt cellular processes. Potential mechanisms include:
- Enzyme inhibition : The compound may interfere with key metabolic pathways by inhibiting enzyme activity.
- DNA interaction : It could bind to DNA or proteins, affecting their function and leading to apoptosis in cancer cells.
- Antimicrobial action : The compound has shown promise in inhibiting bacterial growth.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported, demonstrating its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Streptococcus pneumoniae | 4 |
These results suggest that the compound could serve as a lead in developing new antibiotics, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of the compound against MRSA. Results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations as low as 8 μg/mL. The study also explored the compound's ability to disrupt biofilm formation, which is crucial for treating chronic infections.
- Cancer Cell Line Testing : In another investigation, the compound was tested on human breast cancer cell lines. It demonstrated an IC50 value of approximately 10 μM, indicating potent anticancer properties. Further analysis revealed that it induced cell cycle arrest at the G1 phase, suggesting a mechanism that could be exploited for therapeutic purposes.
Propriétés
IUPAC Name |
6-chloro-2-iodo-3-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSPRGLUZXZQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















